4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide: is a chemical compound with the following structure:
C20H22FN3O4S
. GIRK channels play a crucial role in regulating neuronal excitability and are involved in various physiological processes.
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific details on industrial production methods, here’s a general outline:
Starting Materials: The synthesis begins with commercially available starting materials.
Amide Formation: The amide bond between the thienyl group and the benzamide is formed. This step likely involves coupling reactions using appropriate reagents.
Ether Formation: The ether linkage between the thienyl group and the methoxyphenyl group is created.
Final Steps: Additional functional group modifications and purification steps lead to the final product.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups.
Scientific Research Applications
Medicine: Investigate its potential as a GIRK channel activator for neurological disorders.
Chemistry: Study its reactivity and design analogs for drug development.
Biology: Explore its effects on neuronal excitability and ion channel function.
Mechanism of Action
GIRK Activation: The compound likely binds to GIRK channels, leading to channel opening and increased potassium ion flow.
Neuronal Regulation: Activation of GIRK channels affects neuronal membrane potential and excitability.
Comparison with Similar Compounds
Uniqueness: Highlight its novel scaffold and sulfone-based head group.
Similar Compounds: Explore related GIRK channel activators and compare their structures and properties.
Properties
Molecular Formula |
C19H21N3O5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-8-6-14(7-9-17)20-18(23)13-2-4-15(5-3-13)21-19(24)22-16-10-11-28(25,26)12-16/h2-9,16H,10-12H2,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
ZOOSHCBCMXYVMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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